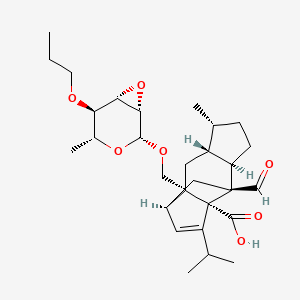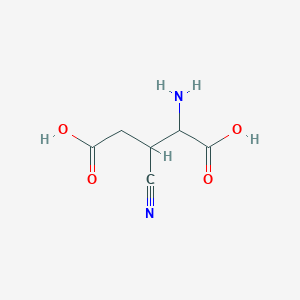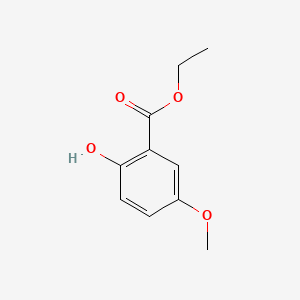
1D-myo-inositol 4-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inositol 4-phosphate is a phosphorylated derivative of inositol, a naturally occurring polyol. It plays a crucial role in various cellular processes, including signal transduction, energy metabolism, and cellular regulation. Inositol phosphates are known for their involvement in cellular signaling pathways, particularly in the regulation of calcium ions and other secondary messengers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 4-phosphate can be synthesized through enzymatic reactions involving inositol and specific kinases. One common method involves the phosphorylation of inositol by phosphatidylinositol 4-kinase, which adds a phosphate group to the fourth position of the inositol ring . This reaction typically occurs under physiological conditions with the presence of ATP as a phosphate donor.
Industrial Production Methods: Industrial production of inositol 4-phosphate often involves the use of multi-enzyme reaction systems. For instance, starch or starch derivatives can be used as substrates, and enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase are added to establish a multi-enzyme reaction system. The reaction product is then separated and purified to obtain inositol 4-phosphate .
Chemical Reactions Analysis
Types of Reactions: Inositol 4-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are catalyzed by specific enzymes such as kinases and phosphatases .
Common Reagents and Conditions:
Phosphorylation: ATP is commonly used as a phosphate donor in the presence of kinases.
Dephosphorylation: Enzymes like phosphatases are used to remove phosphate groups under physiological conditions.
Hydrolysis: Water is used as a reagent in the presence of specific hydrolases.
Major Products: The major products formed from these reactions include various inositol phosphates with different degrees of phosphorylation, such as inositol 1,4-bisphosphate and inositol 1,4,5-trisphosphate .
Scientific Research Applications
Inositol 4-phosphate has a wide range of scientific research applications:
Mechanism of Action
Inositol 4-phosphate exerts its effects by participating in cellular signaling pathways. It acts as a secondary messenger, regulating the release of calcium ions from intracellular stores. This regulation is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . The molecular targets of inositol 4-phosphate include inositol trisphosphate receptors and various kinases involved in phosphorylation reactions .
Comparison with Similar Compounds
Inositol 1,4,5-trisphosphate: Known for its role in calcium signaling and release from intracellular stores.
Inositol hexakisphosphate (phytic acid): Involved in energy metabolism and has antioxidant properties.
Inositol 1,3,4,5-tetrakisphosphate: Participates in cellular signaling and regulation of ion channels.
Uniqueness: Inositol 4-phosphate is unique in its specific role in the phosphorylation and dephosphorylation cycles within cells. Its ability to act as a precursor for other inositol phosphates and its involvement in specific signaling pathways make it distinct from other similar compounds .
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-GFWFORPUSA-N |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Synonyms |
inositol 4-monophosphate inositol 4-phosphate myoinositol 4-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






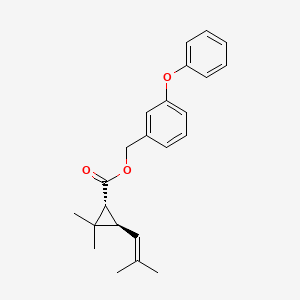
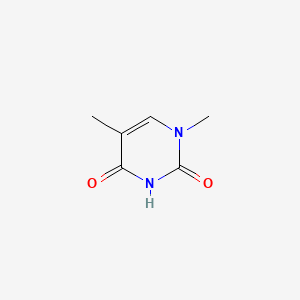
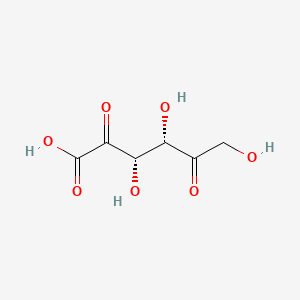
![(2S,4S,5S)-6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-2-isopropyl-N-[(1S,2S)-2-methyl-1-(2-pyridylmethylcarbamoyl)butyl]hexanamide](/img/structure/B1212169.png)
